molecular formula C33H35N5O3S B2437662 N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide CAS No. 1102368-60-4

N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide

Cat. No. B2437662
CAS RN: 1102368-60-4
M. Wt: 581.74
InChI Key: XAMWJWVVMDHMDG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide is a useful research compound. Its molecular formula is C33H35N5O3S and its molecular weight is 581.74. The purity is usually 95%.
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Scientific Research Applications

Macromolecular Interaction and Metabolism

Macromolecular Adduct Formation and Metabolism The compound N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide shares structural similarities with heterocyclic amines like MeIQx and PhIP. These amines are known to form adducts with DNA and proteins, suggesting a potential for complex macromolecular interactions. Studies using accelerator mass spectrometry (AMS) have shown that protein and DNA adduct levels in rodents are dose-dependent and that the adduct levels in human tissues are generally greater than in rodents administered equivalent doses. This indicates a potential for similar macromolecular interactions in humans and the importance of considering human-specific responses in risk assessments of such compounds (Turteltaub et al., 1999).

Pharmacokinetics

Clinical Pharmacokinetics and Pharmacodynamics Another aspect of scientific research applications involves the understanding of a compound's pharmacokinetics and pharmacodynamics. Although not directly related to N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide, studies on similar compounds like AG337, a nonclassical inhibitor of thymidylate synthase, provide insights into how such compounds can be studied for their metabolic pathways, distribution, and clearance rates in the human body. These studies highlight the importance of achieving therapeutic plasma concentrations without acute toxicity and how such compounds can interact with enzymes like TS (Rafi et al., 1995).

Potential Diagnostic Applications

Radioligand for AMPA Receptors Research into compounds structurally similar to N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide has also explored potential diagnostic applications. For instance, [11C]HMS011, a radiolabeled derivative of perampanel (an antiepileptic drug acting on AMPA receptors), has been studied as a potential PET ligand. Although it showed some specific binding in the human cortex, its suitability for practical AMPA receptor PET imaging was limited due to small dynamic range and metabolite interference in the brain (Takahata et al., 2017).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O3S/c1-3-22-14-16-24(17-15-22)35-31(40)28(4-2)42-33-37-26-13-9-8-12-25(26)30-36-27(32(41)38(30)33)18-19-29(39)34-21-20-23-10-6-5-7-11-23/h5-17,27-28H,3-4,18-21H2,1-2H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMWJWVVMDHMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide

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